molecular formula C8H16N2O2S B1406111 (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine CAS No. 1568016-77-2

(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine

Cat. No.: B1406111
CAS No.: 1568016-77-2
M. Wt: 204.29 g/mol
InChI Key: LMEOXMMDJCQBBK-ZETCQYMHSA-N
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Description

(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine: is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine typically involves the reaction of cyclopropanesulfonyl chloride with 2-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

Chemistry: (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its piperazine core is a common motif in many therapeutic agents, and modifications to its structure can lead to the discovery of new pharmacologically active compounds.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropanesulfonyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The piperazine ring can also interact with various biomolecules, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

  • (2S)-1-(cyclopropanesulfonyl)-2-ethylpiperazine
  • (2S)-1-(cyclopropanesulfonyl)-2-phenylpiperazine
  • (2S)-1-(cyclopropanesulfonyl)-2-isopropylpiperazine

Comparison: Compared to its analogs, (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine exhibits unique properties due to the presence of the methyl group. This small alkyl group can influence the compound’s reactivity, solubility, and binding affinity to molecular targets. The cyclopropanesulfonyl group provides additional stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-1-cyclopropylsulfonyl-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEOXMMDJCQBBK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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